molecular formula C28H24N2O4 B044593 alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet CAS No. 68107-98-2

alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet

Cat. No. B044593
CAS RN: 68107-98-2
M. Wt: 452.5 g/mol
InChI Key: IGDWUWXIYTUDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet, also known as DMXAA, is a synthetic compound that has been found to exhibit anti-tumor activity.

Mechanism Of Action

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been found to activate the immune system and induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines are known to play a role in the destruction of tumor cells. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis.

Biochemical And Physiological Effects

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been found to induce the production of cytokines such as TNF-α and IFN-γ, which play a role in the destruction of tumor cells. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to inhibit the formation of new blood vessels in tumors, which can limit the supply of nutrients to the tumor cells and inhibit their growth.

Advantages And Limitations For Lab Experiments

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in pre-clinical studies. However, alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been found to have limited efficacy in certain cancer models, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet research. One area of research is the development of new analogs of alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet that may have improved efficacy and fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet treatment. Additionally, further research is needed to understand the mechanism of action of alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet and its potential use in combination with other anti-cancer agents.
Conclusion
alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet is a synthetic compound that has shown promise as an anti-tumor agent. Its mechanism of action involves the activation of the immune system and inhibition of angiogenesis. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has several advantages for lab experiments, but its efficacy is limited in certain cancer models. Future research will focus on the development of new analogs, identification of biomarkers, and understanding its mechanism of action.

Synthesis Methods

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the reaction of 2,4,5-trichloropyrimidine with 2-amino-5-methylthiazole to form 2,4,5-trichloro-6-(2-amino-5-methylthiazolyl)pyrimidine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet.

Scientific Research Applications

Alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has been extensively studied for its anti-tumor activity in various cancer models. It has been found to induce tumor necrosis and inhibit tumor growth in pre-clinical studies. alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet has also been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.

properties

CAS RN

68107-98-2

Product Name

alpha-(1-Methylethenyl)-7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic Acid Diphenylmet

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

benzhydryl 3-methyl-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)but-3-enoate

InChI

InChI=1S/C28H24N2O4/c1-18(2)23(30-26(31)22-27(30)34-25(29-22)21-16-10-5-11-17-21)28(32)33-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,22-24,27H,1H2,2H3

InChI Key

IGDWUWXIYTUDBF-UHFFFAOYSA-N

SMILES

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5

Canonical SMILES

CC(=C)C(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)N3C4C(C3=O)N=C(O4)C5=CC=CC=C5

Origin of Product

United States

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